![molecular formula C11H16O2 B13833169 1,2,3,4,5,6,7,8-Octahydronaphthalene-2-carboxylic acid CAS No. 32298-28-5](/img/structure/B13833169.png)
1,2,3,4,5,6,7,8-Octahydronaphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6,7,8-Octahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C10H16O2 It is a derivative of naphthalene, where the naphthalene ring is fully hydrogenated, and a carboxylic acid group is attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6,7,8-Octahydronaphthalene-2-carboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of naphthalene to produce 1,2,3,4,5,6,7,8-octahydronaphthalene, followed by carboxylation at the second carbon position. The hydrogenation process typically requires a catalyst such as palladium or platinum and is carried out under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and carboxylation. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,6,7,8-Octahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Ketones, alcohols, and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated derivatives and alkylated products.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6,7,8-Octahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5,6,7,8-Octahydronaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Naphthalene: The non-hydrogenated form, which has different chemical properties and reactivity.
Decalin: A fully hydrogenated form of naphthalene without the carboxylic acid group.
Uniqueness
1,2,3,4,5,6,7,8-Octahydronaphthalene-2-carboxylic acid is unique due to the presence of both a fully hydrogenated naphthalene ring and a carboxylic acid group
Eigenschaften
CAS-Nummer |
32298-28-5 |
---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H16O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h10H,1-7H2,(H,12,13) |
InChI-Schlüssel |
FLDNUKAJQPKKMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)CCC(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.